(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid
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Overview
Description
(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity. The presence of the boronic acid functional group further enhances its utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)bicyclo[111]pentan-1-yl)boronic acid typically involves multiple steps, starting from commercially available precursors One common synthetic route involves the formation of the bicyclo[11The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the bicyclo[1.1.1]pentane core.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can result in various substituted derivatives of the bicyclo[1.1.1]pentane core .
Scientific Research Applications
(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminobicyclo[1.1.1]pentan-1-yl)boronic acid
- (3-Hydroxybicyclo[1.1.1]pentan-1-yl)boronic acid
- (3-Methylbicyclo[1.1.1]pentan-1-yl)boronic acid
Uniqueness
Compared to these similar compounds, (3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid is unique due to the presence of the Boc-protected amino group. This protecting group enhances the compound’s stability and allows for selective deprotection under mild conditions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H18BNO4 |
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Molecular Weight |
227.07 g/mol |
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]boronic acid |
InChI |
InChI=1S/C10H18BNO4/c1-8(2,3)16-7(13)12-10-4-9(5-10,6-10)11(14)15/h14-15H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
FROSKQNBEBZOLB-UHFFFAOYSA-N |
Canonical SMILES |
B(C12CC(C1)(C2)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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